molecular formula C11H18O B1148541 3-Ethenyl-4-propan-2-ylcyclohexan-1-one CAS No. 129215-01-6

3-Ethenyl-4-propan-2-ylcyclohexan-1-one

Cat. No.: B1148541
CAS No.: 129215-01-6
M. Wt: 166.26002
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethenyl-4-propan-2-ylcyclohexan-1-one is an organic compound with the molecular formula C11H18O It is a derivative of cyclohexanone, characterized by the presence of an ethenyl group and an isopropyl group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethenyl-4-propan-2-ylcyclohexan-1-one typically involves the alkylation of 4-isopropylcyclohexanone with an appropriate ethenylating agent. One common method is the reaction of 4-isopropylcyclohexanone with vinyl magnesium bromide (a Grignard reagent) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through catalytic processes. Catalysts such as palladium or nickel complexes are often employed to facilitate the alkylation reaction. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethenyl-4-propan-2-ylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

    Oxidation: Formation of 4-isopropylcyclohexanone oxime or carboxylic acids.

    Reduction: Formation of 3-ethenyl-4-isopropylcyclohexanol.

    Substitution: Formation of halogenated derivatives such as 3-ethenyl-4-isopropylcyclohexyl bromide.

Scientific Research Applications

3-Ethenyl-4-propan-2-ylcyclohexan-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Ethenyl-4-propan-2-ylcyclohexan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Isopropylcyclohexanone: A precursor in the synthesis of 3-Ethenyl-4-propan-2-ylcyclohexan-1-one.

    Cyclohexanone: A simpler ketone with similar reactivity but lacking the ethenyl and isopropyl groups.

    3-Ethenylcyclohexanone: Similar structure but without the isopropyl group.

Uniqueness

This compound is unique due to the presence of both ethenyl and isopropyl groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

129215-01-6

Molecular Formula

C11H18O

Molecular Weight

166.26002

Synonyms

Cyclohexanone, 3-ethenyl-4-(1-methylethyl)-, (3S-trans)- (9CI)

Origin of Product

United States

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